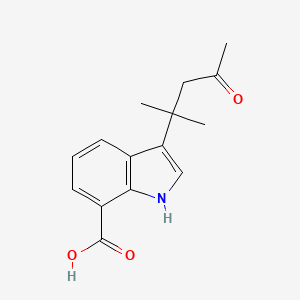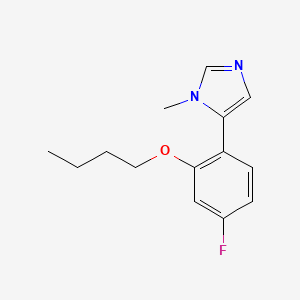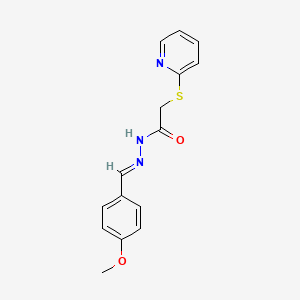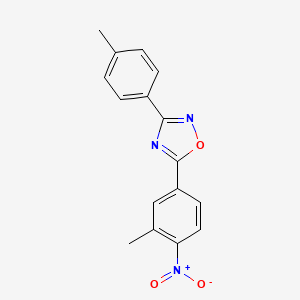
3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole-7-carboxylic acid derivatives, including structures related to 3-(1,1-dimethyl-3-oxobutyl)-1H-indole-7-carboxylic acid, involves intricate chemical processes. Techniques like the Ullmann reaction and Dieckmann cyclization play crucial roles in forming the indole core and introducing various substituents, including the 1,1-dimethyl-3-oxobutyl group (Unangst et al., 1987; Rekhter et al., 1998).
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, has been elucidated through various techniques, revealing intricate details of their crystal and molecular structure. The presence of hydrogen-bonded cyclic carboxylic acid dimers and their arrangement into sheet structures through peripheral intermolecular bonds is a notable feature (Smith et al., 2003).
Chemical Reactions and Properties
Indole derivatives undergo a wide range of chemical reactions, contributing to their versatile chemical properties. The aza-Friedel-Crafts reaction is a critical method for synthesizing 3-substituted indoles, demonstrating the compound's reactivity towards forming biologically active compounds (Shirakawa & Kobayashi, 2006). Additionally, palladium-catalyzed direct oxidative carbonylation represents another pathway for modifying the indole structure, showcasing the chemical versatility of these compounds (Gabriele et al., 2012).
科学的研究の応用
Crystal Structure and Bonding Characteristics
The study of indole derivatives, such as indole-3-carboxylic acid, reveals insights into their crystal structures and bonding characteristics. For example, indole-3-carboxylic acid demonstrates the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, highlighting the compound's potential for designing crystalline materials with specific bonding properties (Smith, Wermuth, & Healy, 2003).
Novel Synthesis Methods
Research has developed novel synthesis methods for indole derivatives, offering pathways to new compounds with potential applications in drug development and material science. For instance, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its derivatives opens avenues for creating compounds with unique biological or chemical properties (Wang et al., 2016).
Chemical Reactions and Product Formation
The oligomerization of indole derivatives with the incorporation of thiols has been explored, leading to the formation of complex compounds such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These reactions yield diverse products, including dimers and trimers, which could have implications for developing new materials or bioactive molecules (Mutulis et al., 2008).
Environmental Implications
The study of carboxylic acids in secondary aerosols from the oxidation of cyclic monoterpenes by ozone highlights the environmental relevance of indole carboxylic acids. Identifying carboxylic acids as products of atmospheric chemical reactions contributes to our understanding of aerosol formation and its impact on air quality and climate change (Glasius et al., 2000).
Catalytic Reactions
Research into carboxylic acid-catalyzed reactions, such as the aza-Friedel-Crafts reactions, demonstrates the utility of indole carboxylic acids in catalysis. These findings offer efficient methods for synthesizing 3-substituted indoles, which are important in pharmaceutical development (Shirakawa & Kobayashi, 2006).
Safety and Hazards
特性
IUPAC Name |
3-(2-methyl-4-oxopentan-2-yl)-1H-indole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-15(2,3)12-8-16-13-10(12)5-4-6-11(13)14(18)19/h4-6,8,16H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQXKCKKXKYRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CNC2=C1C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)
![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)
![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)
![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)
